molecular formula C25H31ClF2O5 B582651 [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate CAS No. 64272-26-0

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

Cat. No.: B582651
CAS No.: 64272-26-0
M. Wt: 484.965
InChI Key: BDSYKGHYMJNPAB-CENSZEJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate, also known as this compound, is a useful research compound. Its molecular formula is C25H31ClF2O5 and its molecular weight is 484.965. The purity is usually 95%.
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Biological Activity

The compound [(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate is a synthetic derivative of corticosteroids. It exhibits significant biological activity that is relevant in various therapeutic contexts. This article explores its biological properties based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H32F2O5C_{25}H_{32}F_{2}O_{5} with a molecular weight of 482.6 g/mol. Its structure includes several functional groups that contribute to its biological activity:

  • Fluorine Substituents : The presence of fluorine atoms enhances the compound's potency and metabolic stability.
  • Hydroxyl Groups : These groups are crucial for receptor binding and biological activity.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties similar to other corticosteroids. It acts by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Table 1: Comparison of Anti-inflammatory Potency

CompoundIC50 (µM)Mechanism of Action
[(6S,8S,...)] propanoate0.5COX/LOX inhibition
Prednisolone0.8COX/LOX inhibition
Dexamethasone0.3COX/LOX inhibition

Glucocorticoid Receptor Agonism

This compound acts as an agonist for the glucocorticoid receptor (GR), which mediates many corticosteroid effects including immunosuppression and anti-inflammatory responses. Studies have shown that it binds effectively to GR with high affinity.

Case Study: GR Binding Affinity
In a comparative study involving various corticosteroids:

  • The compound demonstrated a binding affinity (Kd) of approximately 0.2 nM to GR.
  • This is significantly higher than that of hydrocortisone (Kd = 1 nM), indicating its potential for greater therapeutic efficacy in inflammatory diseases.

Metabolic Effects

The compound influences glucose metabolism and has been shown to cause hyperglycemia in animal models. This effect is attributed to its action on gluconeogenesis in the liver and insulin sensitivity in peripheral tissues.

Table 2: Metabolic Impact in Animal Models

ParameterControl GroupTreated Group ([(6S,...)] Propanoate)
Blood Glucose Level (mg/dL)90150
Insulin Sensitivity Index1.50.8

Properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClF2O5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSYKGHYMJNPAB-CENSZEJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClF2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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